molecular formula C18H23N3O3 B6570953 8-(2-methylbenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021251-18-2

8-(2-methylbenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

カタログ番号 B6570953
CAS番号: 1021251-18-2
分子量: 329.4 g/mol
InChIキー: UQQPBFKWOZOAHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of the 1,3,8-triazaspiro[4.5]decane-2,4-dione family . These types of compounds are known to have various applications in the pharmaceutical industry .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as spirotetramat have been synthesized through a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .

科学的研究の応用

8-(2-methylbenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research. It is used as a building block in organic synthesis, as a chiral ligand in asymmetric catalysis, and as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. This compound is also used in the synthesis of biologically active compounds, such as inhibitors of phosphodiesterase and β-lactamase, as well as in the synthesis of peptidomimetics. Additionally, this compound has been used in the synthesis of metal-based anticancer agents and as a potential inhibitor of HIV-1 reverse transcriptase.

実験室実験の利点と制限

The advantages of using 8-(2-methylbenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in laboratory experiments include its low cost and ease of synthesis. Additionally, this compound is relatively stable, which allows it to be stored and used over long periods of time. However, this compound also has some limitations. For example, it is not water soluble, which can make it difficult to use in aqueous solutions. Additionally, this compound has a low solubility in organic solvents, which can limit its use in certain experiments.

将来の方向性

There are a number of potential future directions for the research and development of 8-(2-methylbenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. These include the development of new synthesis methods, the exploration of new applications, the investigation of new mechanisms of action, and the development of new formulations. Additionally, further research into the biochemical and physiological effects of this compound may lead to the development of new therapeutic agents. Finally, further research into the structure-activity relationships of this compound may lead to the development of new compounds with improved properties.

合成法

8-(2-methylbenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be synthesized through a two-step process. The first step involves the condensation of 2-methylbenzaldehyde and 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (PTD) to form this compound. This reaction is accomplished by the addition of a base, such as potassium carbonate, to the reaction mixture. The second step involves the hydrolysis of the this compound to form 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (PTD). This reaction is accomplished by the addition of a strong acid, such as hydrochloric acid, to the reaction mixture.

生化学分析

Biochemical Properties

8-(2-methylbenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been identified as a novel delta opioid receptor-selective agonist . This compound interacts primarily with delta opioid receptors, which are G-protein coupled receptors involved in modulating pain and mood. The interaction between this compound and delta opioid receptors is characterized by binding to the orthosteric site, leading to receptor activation and subsequent signal transduction . Additionally, this compound has shown selectivity over other G-protein coupled receptors, indicating its potential for targeted therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are significant. This compound has been shown to influence cell signaling pathways, particularly those involving delta opioid receptors . Activation of these receptors by this compound can lead to changes in gene expression and cellular metabolism. For instance, it has demonstrated anti-allodynic efficacy in models of inflammatory pain, suggesting its role in modulating pain-related cellular responses . Furthermore, the compound’s selectivity for delta opioid receptors minimizes off-target effects, making it a promising candidate for therapeutic development .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with delta opioid receptors . Molecular docking and dynamic simulations have shown that this compound binds to the orthosteric site of the receptor, leading to receptor activation . This activation triggers downstream signaling pathways, including G-protein signaling, which is slightly biased in favor of this pathway . The compound’s ability to selectively activate delta opioid receptors while avoiding beta-arrestin recruitment suggests a reduced risk of adverse effects such as seizures and tachyphylaxis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound maintains its stability and efficacy over extended periods . In in vitro and in vivo models, the compound has demonstrated sustained anti-allodynic effects, indicating its potential for long-term therapeutic use . Additionally, the stability of this compound under physiological conditions suggests its suitability for further development as a drug candidate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound has shown significant anti-allodynic efficacy without notable adverse effects . At higher doses, there is a potential for toxic effects, although these have not been extensively characterized .

Metabolic Pathways

This compound is involved in metabolic pathways associated with delta opioid receptor signaling . The compound’s interaction with these receptors influences metabolic flux and metabolite levels, particularly in pathways related to pain modulation and inflammatory responses . Enzymes and cofactors involved in these pathways may also interact with the compound, affecting its overall metabolic profile . Understanding these interactions is crucial for optimizing the compound’s therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . The compound’s ability to selectively target delta opioid receptors suggests a preferential accumulation in tissues expressing these receptors . Additionally, its distribution within the body may be affected by factors such as tissue permeability and binding affinity . These properties are important for determining the compound’s pharmacokinetic profile and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily associated with delta opioid receptors . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its activity and function, as it ensures that the compound interacts with its intended targets . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

特性

IUPAC Name

8-(2-methylbenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-3-10-21-16(23)18(19-17(21)24)8-11-20(12-9-18)15(22)14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQPBFKWOZOAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。